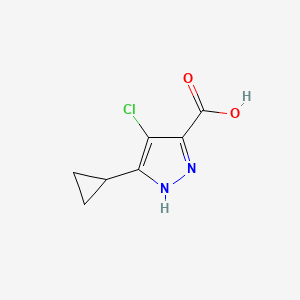

4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

Übersicht

Beschreibung

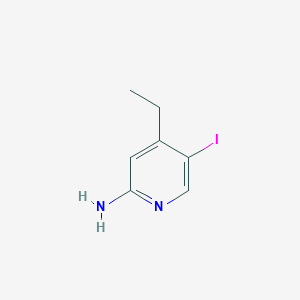

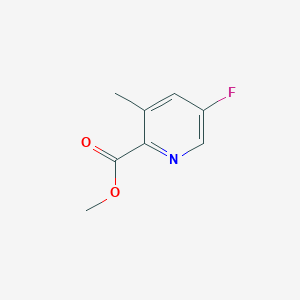

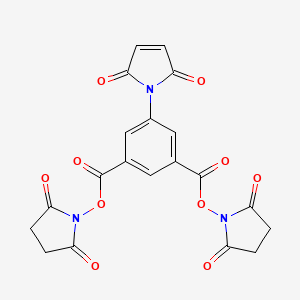

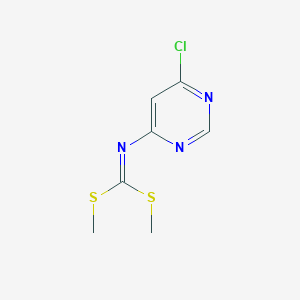

“4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C7H7ClN2O2 . It is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazole derivatives are known to possess almost all types of pharmacological activities .

Molecular Structure Analysis

Pyrazoles are five-membered heterocycles and are one of the most studied groups of compounds among the azole family . They exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Chemical Reactions Analysis

While specific chemical reactions involving “4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid” are not detailed in the literature, pyrazoles in general are known to be versatile scaffolds in organic synthesis . They are often used as starting materials for the preparation of more complex heterocyclic systems .

Wissenschaftliche Forschungsanwendungen

Application 1: Insecticidal Activities

- Summary of the Application: 1H-pyrazole-5-carboxylic acid derivatives, which include 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid, have been synthesized and used for their insecticidal activities . These compounds have been tested against Aphis fabae, a species of aphid.

- Methods of Application: The compounds were synthesized and characterized by 1H NMR, mass spectrometry, and elemental analysis . The insecticidal activities of these new compounds were evaluated through bioassays .

- Results or Outcomes: Some of these compounds exhibited good activities. For instance, compound 7h showed 85.7% mortality against A. fabae at a concentration of 12.5 mg/L . This activity is comparable to that of the commercial insecticide imidacloprid .

Application 2: Synthesis of Bioactive Chemicals

- Summary of the Application: Pyrazoles, including 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid, are frequently used as scaffolds in the synthesis of bioactive chemicals . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

- Methods of Application: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results or Outcomes: The synthesized pyrazole derivative 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide caused 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Application 3: Synthesis of Pyrazoles

- Summary of the Application: Pyrazoles, including 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid, are synthesized through various methods .

- Methods of Application: Some of the methods include [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines .

- Results or Outcomes: These methods provide functionalized pyrazoles in good yields and high selectivity .

Application 4: Synthesis of Functionalized Pyrazoles

- Summary of the Application: A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

- Methods of Application: The reaction is carried out at room temperature, offering mild conditions, broad substrate scope, and excellent functional group tolerance .

- Results or Outcomes: The reaction provides functionalized pyrazoles in good yields and high selectivity .

Application 5: Synthesis of Pyrazole Derivatives

- Summary of the Application: A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

- Methods of Application: The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .

- Results or Outcomes: The reaction provides a broad range of pyrazole derivatives .

Eigenschaften

IUPAC Name |

4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-4-5(3-1-2-3)9-10-6(4)7(11)12/h3H,1-2H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZDRXPJTCMNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NN2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine](/img/structure/B1456859.png)

![Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1456861.png)